β-Xylosidase is an enzyme that breaks down xylosides, releasing a β-xylose molecule and another sugar moiety. 4-MU-β-D-Xyl is designed specifically for β-xylosidase as it contains a β-D-xylopyranose ring linked to a 4-methylumbelliferyl (4-MU) aglycone group [, ].
When β-xylosidase cleaves the glycosidic bond in 4-MU-β-D-Xyl, it releases free 4-methylumbelliferone (4-MU). 4-MU is a fluorescent molecule, and its fluorescence intensity is directly proportional to the β-xylosidase activity in the sample [, ].
By measuring the fluorescence intensity before and after the enzyme reaction, researchers can determine the β-xylosidase activity in various biological samples, including cell lysates, tissue homogenates, and purified enzyme preparations [, , ].
Advantages of 4-MU-β-D-Xyl
Compared to other β-xylosidase substrates, 4-MU-β-D-Xyl offers several advantages:
Specificity: The β-D-xylopyranose ring ensures the substrate is specific for β-xylosidase and minimizes interference from other glycosidases [].
Sensitivity: 4-MU is a highly fluorescent molecule, allowing for detection of very low levels of β-xylosidase activity [].
Ease of Use: The assay using 4-MU-β-D-Xyl is simple, rapid, and requires minimal sample manipulation [].
Quantitative: The direct correlation between fluorescence intensity and β-xylosidase activity allows for quantitative measurement of enzyme activity [].
Williams et al. Expanding the promiscuity of a natural product glycosyltransferase by directed evolution Nature Chemical Biology, doi: 10.1038/NChemBio.2007.28, published online 9 September 2007. http://www.nature.com/naturechemicalbiology Gantt et al. Using simple donors to drive the equilibria of glycosyltransferase-catalyzed reactions. Nature Chemical Biology, doi: 10.1038/nchembio.638, published online 21 August 2011 http://www.nature.com/naturechemicalbiology
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